4-氯-3-甲基苄胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

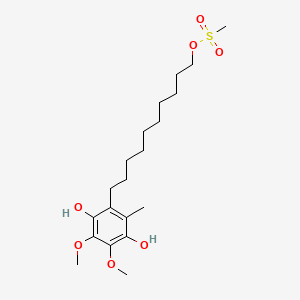

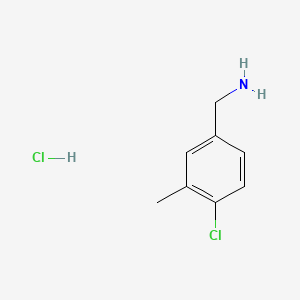

4-Chloro-3-methylbenzylamine hydrochloride, also known by its chemical formula C8H9N·ClH, is an organic compound. It is a white crystalline powder with a melting point range of 252.3°C to 253.5°C. This compound is commonly used in laboratory settings . Its molecular weight is 192.09 g/mol, and its IUPAC name is (4-chloro-3-methylphenyl)methanamine hydrochloride. The chemical structure consists of a chlorinated benzene ring attached to a methylamine group via a methylene bridge .

Synthesis Analysis

The synthesis of 4-Chloro-3-methylbenzylamine hydrochloride involves the chlorination of 3-methylbenzylamine. Specific synthetic routes may vary, but the general process includes introducing chlorine to the amine group, resulting in the formation of the chlorinated product. Further purification and isolation yield the hydrochloride salt form .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylbenzylamine hydrochloride comprises a substituted benzene ring (with a chlorine atom and a methyl group) connected to an amino group. The hydrochloride salt provides stability and solubility in water. The compound’s structure is crucial for understanding its reactivity and biological interactions .

Chemical Reactions Analysis

4-Chloro-3-methylbenzylamine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acylation, and condensation reactions. For instance, it can react with other amines or alkyl halides to form secondary amines. Additionally, it may undergo hydrolysis under specific conditions .

科学研究应用

半有机晶体的光谱和光学特性

对4-甲基苄基铵氯化物半水合物(4MLBACH)晶体的研究,这些晶体与4-氯-3-甲基苄胺盐酸盐密切相关,为这些半有机晶体的光谱和光学特性提供了见解。Aarthi和Raja(2019)的研究侧重于对4MLBACH晶体的表征,确认了4-甲基苄胺被盐酸质子化以及这些晶体的形成。这项研究对于理解非线性光学参数以及类似化合物在光学器件中的潜在应用具有重要意义,因为它们具有高非线性敏感性和饱和吸收、自聚焦等效应(Aarthi & Raja, 2019)。

有机合成中间体的合成

对N,N-二甲基-4-硝基苄胺的合成进行了研究,这是一种与4-氯-3-甲基苄胺盐酸盐相关的化合物,强调了它作为有机合成中间体的重要性。这种化合物在医药、农药和化工行业中有广泛的应用。该研究提出了一种改进的方法,具有低生产成本、简单操作和环保的过程,这对于工业生产是至关重要的(Ling-ya, 2015)。

铵盐的抗氧化活性

一项关于合成和抗氧化活性的研究显示,与4-氯-3-甲基苄胺盐酸盐相关的化合物衍生的铵盐表现出有希望的结果。Kushnir等人(2015)合成了具有显著抑制线粒体超氧化物生成能力的季铵盐,表明在氧化应激相关疾病中具有潜在的治疗应用(Kushnir等人,2015)。

异噁唑-5(4H)-酮衍生物的绿色合成

使用类似于4-氯-3-甲基苄胺盐酸盐的化合物,在水中进行异噁唑-5(4H)-酮衍生物的绿色合成的研究显示出显著的优势。Pourmousavi等人(2018)展示了一种环保的过程,产率高,突出了可持续化学合成过程的潜力(Pourmousavi et al., 2018)。

腐蚀抑制研究

通过Hussein(2015)对4-氯-2-氟苄胺盐酸盐,一种与4-氯-3-甲基苄胺盐酸盐相关的化合物,在HCl介质中作为轻钢的腐蚀抑制剂的研究,提供了这类化合物在保护金属免受腐蚀方面的实际应用见解。这项研究展示了这些化合物作为腐蚀抑制剂的效率,这对于工业应用至关重要(Hussein, 2015)。

安全和危害

属性

IUPAC Name |

(4-chloro-3-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNIGUUQWGGELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264198-68-6 |

Source

|

| Record name | (4-chloro-3-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)